- Treatment of metabolic disorders in equine animals, United States, , ,

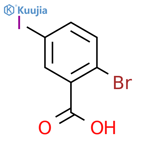

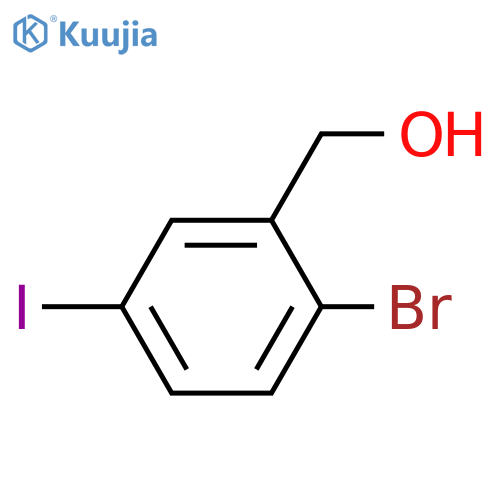

Cas no 946525-30-0 ((2-Bromo-5-iodophenyl)methanol)

946525-30-0 structure

Nom du produit:(2-Bromo-5-iodophenyl)methanol

Numéro CAS:946525-30-0

Le MF:C7H6BrIO

Mégawatts:312.930413722992

MDL:MFCD11044842

CID:1065690

PubChem ID:53424372

(2-Bromo-5-iodophenyl)methanol Propriétés chimiques et physiques

Nom et identifiant

-

- 2-BROMO-5-IODOBENZYLALCOHOL

- (2-Bromo-5-iodophenyl)methanol

- 2-bromo-5-iodoBenzenemethanol

- 2-BROMO-5-IODOBENZYL ALCOHOL

- 2-bromo-5-iodobenzylalcohol

- WDXHGFYJUQMFDV-UHFFFAOYSA-N

- Benzenemethanol, 2-bromo-5-iodo-

- (2-Bromo-5-iodo-phenyl)-methanol

- CL9121

- AS05950

- CM13297

- 4-Bromo-3-hydroxymethyl-1-iodo-benzene

- AK158350

- ST24033832

- Z1150

- 2-Bromo-5-iodobenzenemethanol (ACI)

- SCHEMBL1713834

- WMB52530

- SY110675

- DTXSID20698488

- AKOS024258482

- DS-9342

- MFCD11044842

- Z1269159494

- EN300-2950157

- CS-0031364

- DA-26783

- 946525-30-0

- AS-813/43501691

- AC-30706

- 2-Bromo-5-iodobenzyl alcohol, 97%

-

- MDL: MFCD11044842

- Piscine à noyau: 1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2

- La clé Inchi: WDXHGFYJUQMFDV-UHFFFAOYSA-N

- Sourire: BrC1C(CO)=CC(I)=CC=1

Propriétés calculées

- Qualité précise: 311.86467g/mol

- Masse isotopique unique: 311.86467g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 10

- Nombre de liaisons rotatives: 1

- Complexité: 110

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 20.2

- Le xlogp3: 2.4

Propriétés expérimentales

- Dense: 2.211±0.06 g/cm3 (20 ºC 760 Torr),

- Point de fusion: 112-116 °C

- Solubilité: Légèrement soluble (1,6 g / l) (25 ºC),

(2-Bromo-5-iodophenyl)methanol Informations de sécurité

- Description des dangers: H315-H319-H335

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- Conditions de stockage:2-8°C

(2-Bromo-5-iodophenyl)methanol PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| abcr | AB440740-25 g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 25g |

€244.70 | 2023-04-22 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UC073-20g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 20g |

564.0CNY | 2021-07-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48840-25g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 25g |

¥329.0 | 2022-10-09 | |

| Chemenu | CM102432-100g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 95+% | 100g |

$*** | 2023-05-29 | |

| Enamine | EN300-2950157-0.25g |

(2-bromo-5-iodophenyl)methanol |

946525-30-0 | 95.0% | 0.25g |

$22.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067484-25g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 25g |

¥194.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067484-100g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 100g |

¥831.00 | 2024-04-24 | |

| abcr | AB440740-10g |

(2-Bromo-5-iodophenyl)methanol, 95%; . |

946525-30-0 | 95% | 10g |

€75.00 | 2025-02-17 | |

| abcr | AB440740-100g |

(2-Bromo-5-iodophenyl)methanol, 95%; . |

946525-30-0 | 95% | 100g |

€181.80 | 2024-08-03 | |

| Enamine | EN300-2950157-25g |

(2-bromo-5-iodophenyl)methanol |

946525-30-0 | 95% | 25g |

$232.0 | 2023-09-06 |

(2-Bromo-5-iodophenyl)methanol Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 30 min, rt

Référence

- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Référence

- Crystalline complex of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(ss-D-glucopyranos-1-yl)-benzene, methods for its preparation and the use thereof for preparing medicaments, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

Référence

- Processes for preparing peptide analog as antiviral agent, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Référence

- Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt

Référence

- Treatment of metabolic disorders in feline animals, United States, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 10 - 25 °C

1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Method for preparation of 2-bromo-5-iodobenzylalcohol, China, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, 20 °C; cooled

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Référence

- Treatment of metabolic disorders in canine animals, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 10 - 15 °C; 12 - 16 h, 10 - 15 °C

Référence

- Preparation method of 2-bromo-5-iodo-benzyl alcohol, China, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Référence

- Process for the preparation of glucopyranosyl-substituted benzonitriles for use as therapeutic agents treating metabolic disorders, United States, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 4 h, rt

1.2 Solvents: Water ; 0 °C

1.2 Solvents: Water ; 0 °C

Référence

- Preparation of bicyclic proline compounds as transient receptor potential channel antagonists, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 5 - 20 h, 0 - 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

Référence

- Process for preparing 5-iodo-2-bromobenzyl alcohol, China, , ,

(2-Bromo-5-iodophenyl)methanol Raw materials

- 1-bromo-2-(bromomethyl)-4-iodobenzene

- 2-Bromo-5-iodobenzoyl chloride

- 2-Bromo-5-iodobenzoic acid

- 2-Bromo-5-iodobenzaldehyde

(2-Bromo-5-iodophenyl)methanol Preparation Products

(2-Bromo-5-iodophenyl)methanol Littérature connexe

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

946525-30-0 ((2-Bromo-5-iodophenyl)methanol) Produits connexes

- 1005033-64-6(Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic Acid Methyl Ester)

- 2229560-45-4(5-(azetidin-3-yl)methyl-3-tert-butyl-1-methyl-1H-pyrazole)

- 2227914-33-0(rac-(1R,2S)-2-(1H-indol-3-yl)methylcyclopropane-1-carboxylic acid)

- 38668-48-3(N,N-Di(2-hydroxypropyl)-p-toluidine (>85%))

- 1312455-22-3(tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate)

- 889952-23-2(1-(1-tert-butoxycarbonylazetidin-3-yl)azetidine-3-carboxylic acid)

- 2411713-97-6(potassium trifluoro({8-thiatricyclo7.4.0.0,?trideca-1(9),2(7),3,5,10,12-hexaen-4-yl})boranuide)

- 2228143-04-0(3-{1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}-2-oxopropanoic acid)

- 2680560-52-3(2-Acetamido-3-(7-methyl-1-benzofuran-3-yl)propanoic acid)

- 98919-68-7((1R,2S)-(-)-trans-2-Phenyl-1-cyclohexanol)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:946525-30-0)(2-Bromo-5-iodophenyl)methanol

Pureté:99%

Quantité:500g

Prix ($):364.0